1-(3-chloro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
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Description
1-(3-chloro-2-methylbenzenesulfonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a useful research compound. Its molecular formula is C15H16ClNO5S2 and its molecular weight is 389.87. The purity is usually 95%.
The exact mass of the compound 1-((3-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azetidine Derivatives in Pharma and Therapeutics
- Azetidine derivatives, including those with furan and thiophene substitutions, have been explored for their potential as selective 5-HT-1D receptor agonists, useful in treating migraines with fewer side-effects (Habernickel, 2001).
Synthesis and Reactivity
- Research has been conducted on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, which are important for various pharmaceutical applications (Yin et al., 2008).
Antimicrobial and Antitubercular Activities
- Some azetidine analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating the potential for designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Anticancer and Antioxidant Activities
- Monocationic bithiophenes and analogues, which include azetidine derivatives, have shown promise in anticancer activities, especially against lung and breast cancer cell lines. These compounds also demonstrate significant DNA affinity and antioxidant abilities (Ismail et al., 2014).
Gold-Catalyzed Synthesis
- Gold-catalyzed rearrangement of N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives leads to the synthesis of disubstituted pyrroles, showcasing the versatility of azetidine compounds in chemical synthesis (Pertschi et al., 2017).
Novel Furan Derivatives
- The synthesis and evaluation of novel furan derivatives, including azetidine-2-one and thiazolidine 4-one derivatives, have been explored for various biological activities, such as antimicrobial and antioxidant effects (Sen et al., 2014).
Reactivity of Azetidinones
- Studies on the reactivity of 4-arylthio-2-azetidinones and their derivatives have provided insights into their potential applications in various chemical reactions (Hirai et al., 1973).
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S2/c1-11-14(16)5-2-6-15(11)24(20,21)17-8-13(9-17)23(18,19)10-12-4-3-7-22-12/h2-7,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVHTZLMQJNTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.